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Compound of Interest

Compound Name: Odoroside H

Cat. No.: B230780 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for synthesizing

Odoroside H and its derivatives. Odoroside H is a cardenolide glycoside with significant

potential in drug development due to its cytotoxic and pro-apoptotic activities against various

cancer cell lines. The synthesis of Odoroside H derivatives is crucial for structure-activity

relationship (SAR) studies to optimize its therapeutic index and develop novel anticancer

agents.

Introduction
Odoroside H is a naturally occurring cardiac glycoside found in plants such as Nerium

oleander. Its structure consists of a digitoxigenin aglycone linked to an L-thevetose sugar

moiety. The primary mechanism of action for Odoroside H and other cardiac glycosides is the

inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining

cellular ion gradients.[1][2][3] This inhibition leads to a cascade of downstream signaling

events, ultimately inducing apoptosis in cancer cells.[4] This document outlines semi-synthetic

approaches to generate Odoroside H derivatives by modifying the aglycone or the sugar

moiety, providing detailed protocols and relevant signaling pathway diagrams.

Synthetic Strategies
The synthesis of Odoroside H derivatives can be approached through two main strategies:
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Modification of the Digitoxigenin Aglycone: This involves chemical transformations of the

steroid core of digitoxigenin before or after glycosylation.

Glycosylation of Digitoxigenin with Modified Sugars: This strategy focuses on the synthesis

of various sugar donors and their subsequent coupling with the digitoxigenin aglycone.

A key step in the semi-synthesis of Odoroside H and its derivatives is the stereoselective

glycosylation of the digitoxigenin aglycone at the C3-hydroxyl group. Various methods have

been developed for the glycosylation of steroid aglycones, including palladium-catalyzed

glycosylation and hydrogen-bond-mediated aglycone delivery.[5][6][7]

Signaling Pathways of Odoroside H
Odoroside H and its derivatives exert their anticancer effects through the modulation of

several key signaling pathways. The primary target is the Na+/K+-ATPase, leading to

downstream effects on intracellular ion concentrations and the activation of apoptotic pathways.

Na+/K+-ATPase Inhibition Pathway
The binding of Odoroside H to the α-subunit of the Na+/K+-ATPase inhibits its pumping

function, leading to an increase in intracellular Na+ and a decrease in intracellular K+. This

disruption of the ion gradient triggers a cascade of events, including the depolarization of the

cell membrane and an increase in intracellular Ca2+ levels, which contributes to apoptosis.
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Caption: Inhibition of Na+/K+-ATPase by Odoroside H.
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Odoroside A, a closely related compound, has been shown to induce apoptosis through the

extrinsic pathway.[4] This pathway is initiated by the activation of death receptors on the cell

surface, such as Fas, leading to the recruitment of FADD and the subsequent activation of

caspase-8 and caspase-3, culminating in programmed cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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